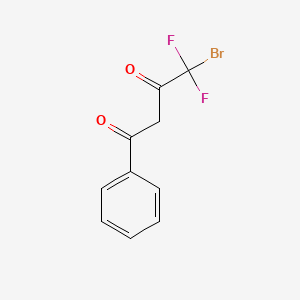
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Overview
Description
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione is a chemical compound with the molecular formula C₁₀H₇BrF₂O₂ and a molecular weight of 277.06 g/mol . It is known for its unique structure, which includes a bromine atom, two fluorine atoms, and a phenyl group attached to a butane-1,3-dione backbone. This compound is used primarily in research and industrial applications due to its reactivity and potential as a building block for more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been used in the synthesis of series of nno ketoimines bearing trifluoromethyl substituents via schiff base condensation reaction . They have also been used in mixed-ligand chelate extraction of trivalent lanthanides .
Pharmacokinetics
It’s known that similar compounds are soluble in 95% ethanol , which suggests that they may be well-absorbed in the body. The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
Similar compounds have shown significant inhibitory effects on the growth of methicillin-resistant staphylococcus aureus (mrsa) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
The synthesis of 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione typically involves the reaction of 4-bromo-1,1,2-trifluoro-1-butene with appropriate reagents under controlled conditions . The reaction conditions often include the use of a phase transfer catalyst such as tetrabutylammonium bromide and a strong base like potassium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.
Common reagents used in these reactions include bases like potassium hydroxide, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and ligands for metal complexes.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione include:
4-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione: This compound has an additional fluorine atom, which can influence its reactivity and properties.
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: This compound contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
1-Bromo-4-phenylbutane: Lacks the fluorine atoms, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCNHCGZVUHBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696684 | |
| Record name | 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032273-54-3 | |
| Record name | 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)
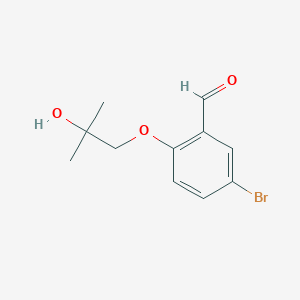

![Tert-butyl 1-(hydrazinecarbonyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524511.png)

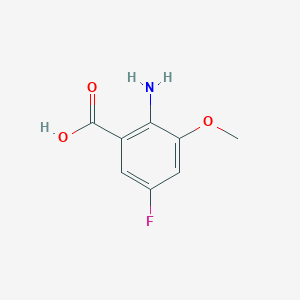
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)
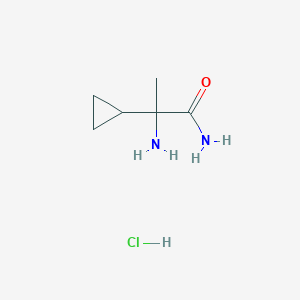
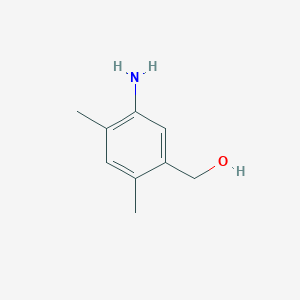
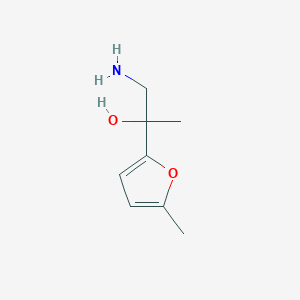
![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)
